Diethyl 2-[(diethylphosphoryl)methyl]butanedioate
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Overview
Description
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate is an organic compound with the molecular formula C12H23O6P. It is a derivative of butanedioic acid, where two ethyl groups are attached to the phosphorus atom, and the butanedioate moiety is modified with a diethylphosphoryl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(diethylphosphoryl)methyl]butanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is used as a starting material. The enolate ion of diethyl malonate is generated by treating it with a strong base like sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with diethylphosphoryl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylphosphoryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids and phosphonic acids.
Reduction: Alcohols and phosphines.
Substitution: Various substituted butanedioates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a prodrug or a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of diethyl 2-[(diethylphosphoryl)methyl]butanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The diethylphosphoryl group is particularly effective in forming stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the compound can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Diethyl 2-[(diethylphosphoryl)methyl]butanedioate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester of butanedioic acid without the diethylphosphoryl group.
Diethyl 2-bromoethylphosphonate: Contains a bromoethyl group instead of the butanedioate moiety.
Diethyl phosphite: Lacks the butanedioate structure and has different reactivity.
The uniqueness of this compound lies in its combination of the butanedioate and diethylphosphoryl groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
65951-44-2 |
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Molecular Formula |
C13H25O5P |
Molecular Weight |
292.31 g/mol |
IUPAC Name |
diethyl 2-(diethylphosphorylmethyl)butanedioate |
InChI |
InChI=1S/C13H25O5P/c1-5-17-12(14)9-11(13(15)18-6-2)10-19(16,7-3)8-4/h11H,5-10H2,1-4H3 |
InChI Key |
DXMQDXSYAXZNQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CP(=O)(CC)CC)C(=O)OCC |
Origin of Product |
United States |
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